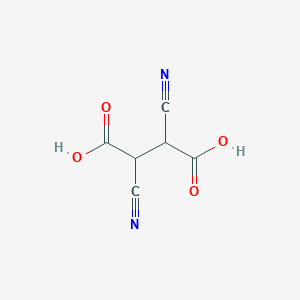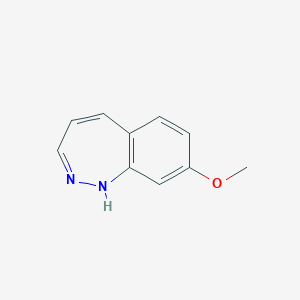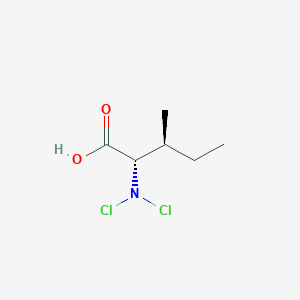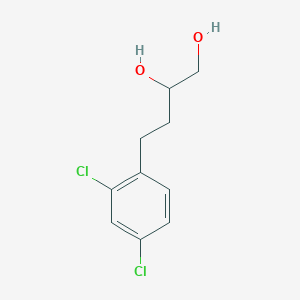
Cerium;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium and rhodium form a unique compound that combines the properties of both elements. Cerium is a lanthanide, known for its ability to exist in multiple oxidation states, primarily +3 and +4 . Rhodium, on the other hand, is a transition metal known for its catalytic properties and resistance to corrosion . The combination of cerium and rhodium results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cerium-rhodium compounds often involves the deposition of cerium oxide on a rhodium surface. One common method is the thermal reduction of cerium oxide nanostructures on a rhodium(111) single crystal surface . This process involves heating the cerium oxide in the presence of rhodium, leading to the formation of cerium-rhodium compounds. The reaction conditions typically include high temperatures (around 870-920 K) and controlled atmospheres to facilitate the reduction and subsequent formation of the compound .
Industrial Production Methods: In industrial settings, cerium-rhodium compounds are often produced using deposition-precipitation or wet impregnation methods. These methods involve the deposition of cerium precursors onto rhodium surfaces, followed by thermal treatment to achieve the desired compound. The choice of method and reaction conditions can significantly influence the properties of the resulting compound, such as its catalytic activity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium-rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The redox properties of cerium, combined with the catalytic properties of rhodium, make these compounds highly reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium-rhodium compounds include strong oxidizing agents like peroxodisulfate and bismuthate for oxidation reactions . Reduction reactions often involve hydrogen gas or carbon monoxide as reducing agents . The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from reactions involving cerium-rhodium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield cerium(IV) oxide and rhodium oxides, while reduction reactions can produce cerium(III) oxide and metallic rhodium .
Wissenschaftliche Forschungsanwendungen
Cerium-rhodium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium-rhodium compounds are being explored for their potential antioxidant and antimicrobial properties . Industrial applications include their use in automotive catalytic converters and fuel cells, where they help reduce harmful emissions and improve energy efficiency .
Wirkmechanismus
The mechanism of action of cerium-rhodium compounds involves the redox cycling between cerium(III) and cerium(IV) states, facilitated by the catalytic properties of rhodium . This redox cycling allows the compound to participate in various oxidation and reduction reactions, making it an effective catalyst. The molecular targets and pathways involved in these reactions include the activation of oxygen molecules and the reduction of nitrogen oxides, which are crucial for applications in environmental catalysis .
Vergleich Mit ähnlichen Verbindungen
Cerium-rhodium compounds can be compared with other cerium-based and rhodium-based compounds to highlight their uniqueness. Similar compounds include cerium(IV) oxide, cerium(III) oxide, and rhodium oxides . Compared to these compounds, cerium-rhodium compounds exhibit enhanced catalytic properties and stability, making them more effective in certain applications. The combination of cerium’s redox properties and rhodium’s catalytic activity provides a synergistic effect that is not observed in the individual compounds .
Eigenschaften
CAS-Nummer |
60570-51-6 |
|---|---|
Molekularformel |
Ce5Rh4 |
Molekulargewicht |
1112.20 g/mol |
IUPAC-Name |
cerium;rhodium |
InChI |
InChI=1S/5Ce.4Rh |
InChI-Schlüssel |
GJQANTRMBKZZGX-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Rh].[Rh].[Rh].[Ce].[Ce].[Ce].[Ce].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
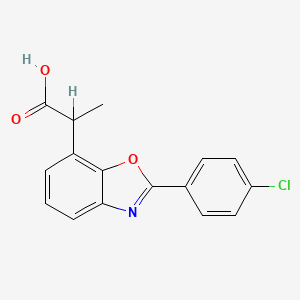
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

